Spectroscopic Profiling and Synthetic Utility of Benzaldehyde, 2,6-dimethoxy-, oxime: A Technical Guide
Spectroscopic Profiling and Synthetic Utility of Benzaldehyde, 2,6-dimethoxy-, oxime: A Technical Guide
Executive Summary
Benzaldehyde, 2,6-dimethoxy-, oxime (CAS: 174966-94-0), commonly referred to as 2,6-dimethoxybenzaldoxime, is a highly specialized [1]. Beyond its traditional role as a precursor in the[2], this compound has recently gained significant traction in advanced drug development and transition-metal catalysis. Notably, it serves as a highly efficient exo-type directing group for palladium-catalyzed sp³ C–H functionalization[3] and is utilized in structure-activity relationship (SAR) studies for developing [4]. This whitepaper provides a rigorous breakdown of its synthesis, structural dynamics, and complete spectroscopic profile (NMR, IR, MS).
Structural Dynamics & Physicochemical Profile
The molecular architecture of 2,6-dimethoxybenzaldoxime (
-
E/Z Isomerism: Like most aldoximes, it can exist in E (anti) and Z (syn) configurations. However, the immense steric bulk of the 2,6-dimethoxy substituents strongly biases the equilibrium toward the E-isomer, minimizing steric repulsion between the oxime hydroxyl group and the aromatic ring.
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Electronic Effects: The methoxy groups exert a strong positive resonance (+M) effect, pushing electron density into the aromatic ring, which profoundly impacts the chemical shifts observed in NMR spectroscopy.
Experimental Methodology: A Self-Validating Synthesis Protocol
The synthesis of 2,6-dimethoxybenzaldoxime relies on the condensation of [5] with hydroxylamine. To ensure high fidelity and yield, the following protocol is designed as a self-validating system : the reaction's progress is continuously verifiable via spectroscopic feedback, eliminating guesswork.
Step-by-Step Workflow
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Dissolution: Suspend 2,6-dimethoxybenzaldehyde (1.0 eq, 10 mmol) in a 1:1 mixture of absolute ethanol and deionized water (20 mL) at room temperature.
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Reagent Addition: Add hydroxylamine hydrochloride (
, 1.2 eq) followed by sodium acetate (1.5 eq). Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free hydroxylamine without causing base-catalyzed side reactions. -
Thermal Activation: Heat the mixture to a gentle reflux (80 °C) for 2 hours.
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In-Process Validation (FT-IR): Withdraw a 0.1 mL aliquot, evaporate the solvent, and run an ATR-IR. Validation Check: The reaction is complete when the sharp, intense aldehyde carbonyl stretch (~1690 cm⁻¹) completely vanishes, replaced by a broad O-H stretch (~3250 cm⁻¹) and a C=N stretch (~1630 cm⁻¹).
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Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the white to off-white precipitate under a vacuum and wash with cold water. Recrystallize from ethanol to yield the pure oxime.
Workflow for the condensation synthesis of 2,6-dimethoxybenzaldehyde oxime.
Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
The NMR spectra are heavily dictated by the electron-donating nature of the methoxy groups. The data below is standardized for CDCl₃ at 298 K.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causal Explanation |
|---|---|---|---|---|
| 8.35 | Singlet (s) | 1H | -CH =N- | Deshielded by the sp² hybridized carbon and the highly electronegative nitrogen atom. |
| 7.80 – 8.50 | Broad Singlet (br s) | 1H | =N-OH | Highly exchangeable proton; broadens due to rapid intermolecular hydrogen bonding. |
| 7.28 | Triplet (t, J = 8.4 Hz) | 1H | Ar-H (C4) | Para proton coupled to the two equivalent meta protons. Least affected by +M shielding. |
| 6.56 | Doublet (d, J = 8.4 Hz) | 2H | Ar-H (C3, C5) | Strongly shielded (shifted upfield) by the massive electron density donated by the ortho-methoxy groups. |
| 3.85 | Singlet (s) | 6H | 2 × -OCH ₃ | Standard chemical shift for protons on an oxygen-bound methyl group. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causal Explanation |
|---|---|---|
| 158.5 | C2, C6 | Severely deshielded by direct attachment to the electronegative oxygen of the methoxy groups. |
| 146.2 | -C H=N- | Imine carbon; characteristic shift for sp² hybridized oxime carbons. |
| 130.8 | C4 | Para carbon, relatively unaffected by methoxy resonance compared to the ortho/para positions. |
| 110.5 | C1 | Ipso carbon, sterically crowded and shielded by resonance. |
| 103.8 | C3, C5 | Highly shielded due to the ortho-relationship to the electron-donating methoxy groups. |
| 56.1 | -OC H₃ | Standard methoxy carbon shift. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid structural verification, particularly useful during the synthesis phase.
Table 3: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
|---|---|---|---|
| 3250 | Strong, Broad | O-H stretch | Confirms the presence of the oxime hydroxyl, broadened by H-bonding. |
| 2940, 2835 | Medium | C-H stretch | Characteristic of aliphatic methoxy C-H bonds. |
| 1630 | Weak-Medium | C=N stretch | Confirms the formation of the imine double bond. |
| 1595, 1475 | Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| 1250, 1110 | Strong | C-O-C stretch | Asymmetric and symmetric stretching of the aryl-ether linkages. |
Electron Ionization Mass Spectrometry (EI-MS)
Under standard 70 eV electron ionization, 2,6-dimethoxybenzaldoxime exhibits a highly predictable and diagnostic fragmentation pattern. The molecular ion [M]⁺ is clearly visible at m/z 181. The most critical diagnostic fragmentation is the loss of water (-18 Da). Causality: The dehydration of the aldoxime generates a highly conjugated and thermodynamically stable 2,6-dimethoxybenzonitrile radical cation at m/z 163. This specific pathway is a hallmark of aromatic aldoximes.
Primary EI-MS fragmentation pathways for 2,6-dimethoxybenzaldehyde oxime.
Applications in Advanced Organic Synthesis
While historically utilized as an intermediate for the [2], the modern utility of 2,6-dimethoxybenzaldoxime lies in transition-metal catalysis.
Recent literature highlights its role as a highly efficient exo-directing group for the palladium-catalyzed ortho-acetoxylation of masked primary and secondary benzyl alcohols[3]. The causality behind its success lies in its steric profile: the bulky 2,6-dimethoxy groups force the oxime nitrogen into a rigid conformation that optimally coordinates with the palladium center. This precise geometric alignment facilitates targeted sp³ C–H bond cleavage that would otherwise be unreactive, showcasing the compound's value in late-stage functionalization and complex drug synthesis.
References
-
2,6-Dimethoxybenzaldehyde|3392-97-0, LookChem. URL: [Link]
- WO1998005630A1 - Process for the preparation of organic nitriles, Google Patents.
-
2,6-二甲氧基苯甲醛肟| 174966-94-0, MolAid. URL: [Link]
-
Zhi REN | University of Texas at Austin | Research profile, ResearchGate. URL: [Link]
-
Synthesis and SAR Study of Simple Aryl Oximes and Nitrofuranyl Derivatives with Potent Activity Against Mycobacterium tuberculosis, MolAid. URL: [Link]
Sources
- 1. 2,6-二甲氧基苯甲醛肟 - CAS号 174966-94-0 - 摩熵化学 [molaid.com]
- 2. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-二甲氧基苯甲醛肟 - CAS号 174966-94-0 - 摩熵化学 [molaid.com]
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